2-(4-Methylphenoxy)benzylamine hydrochloride
Overview
Description
- Chemical Formula : C14H15NO⋅HCl
- Molecular Weight : 249.74 g/mol
- Physical Form : White solid
- Purity : 98%
- Storage Temperature : Store at 0-8°C
- Shipping Temperature : Room temperature (RT)
Synthesis Analysis
- Information on the synthesis of this compound is not readily available in the provided sources.
Molecular Structure Analysis
- The molecular formula indicates the presence of a phenyl group substituted by a methanamine.
- The compound belongs to the class of organic compounds known as phenylmethylamines.
Chemical Reactions Analysis
- Specific chemical reactions involving this compound are not mentioned in the available data.
Physical And Chemical Properties Analysis
- Solubility: Water-soluble
- Likely to be mobile in the environment due to its water solubility.
Scientific Research Applications
Corrosion Inhibition
- Scientific Field: Materials Science and Engineering .
- Application Summary: “2-(4-Methylphenoxy)benzylamine hydrochloride” is used to prevent carbon steel corrosion in acidic medium .
- Methods of Application: The compound is used as an inhibitor in concentrations ranging from 50-250 ppm at temperatures ranging from 40-60°C. The efficiency of inhibition is enhanced when the inhibitor concentration and temperature are increased .
- Results: The results showed that at a temperature of 40°C and an inhibitor concentration of 250 ppm, the inhibition efficiency was good. As the temperature increases, the efficiency decreased .
Organic Synthesis
- Scientific Field: Organic Chemistry .
- Application Summary: “2-(4-Methylphenoxy)benzylamine hydrochloride” is used in the synthesis of substituted phenoxybenzylamine compounds and pyrazole carboxamide compounds .
- Methods of Application: The compound is synthesized using p-halobenzonitrile as a starting material, with R’OH as a solvent in the presence of R’OM. The synthesized compound is then used in the preparation of pyrazole carboxamide compounds .
- Results: The method has the advantages of high yield and high purity .
Safety And Hazards
- Causes serious eye irritation.
- May cause respiratory irritation.
- Contains no substances known to be hazardous to the environment.
- The product is water-soluble and may spread in water systems.
Future Directions
- Further research is needed to explore its potential applications, pharmacological properties, and safety profiles.
Please note that detailed information on synthesis and specific chemical reactions is not available in the provided sources. For a more comprehensive analysis, additional research would be required. If you have any specific questions or need further details, feel free to ask! 🌟
properties
IUPAC Name |
[2-(4-methylphenoxy)phenyl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15;/h2-9H,10,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVXIOJPNLJZRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590022 | |
Record name | 1-[2-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenoxy)benzylamine hydrochloride | |
CAS RN |
1171318-10-7 | |
Record name | 1-[2-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.